Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate
Description
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate is a multifunctional aromatic ester derivative characterized by a central benzene-1,2,4-tricarboxylate core. This compound features three 2-((2-methyl-1-oxoallyl)oxy)ethyl ester groups and a 5-position substituent containing a urea-linked 4-(4-aminophenoxy)phenyl moiety.
Properties
CAS No. |
93951-26-9 |
|---|---|
Molecular Formula |
C40H40N2O14 |
Molecular Weight |
772.7 g/mol |
IUPAC Name |
tris[2-(2-methylprop-2-enoyloxy)ethyl] 5-[[4-(4-aminophenoxy)phenyl]carbamoyl]benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C40H40N2O14/c1-23(2)35(44)50-15-18-53-38(47)31-22-33(40(49)55-20-17-52-37(46)25(5)6)32(39(48)54-19-16-51-36(45)24(3)4)21-30(31)34(43)42-27-9-13-29(14-10-27)56-28-11-7-26(41)8-12-28/h7-14,21-22H,1,3,5,15-20,41H2,2,4,6H3,(H,42,43) |
InChI Key |
YFJHYYOIUUAIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)N)C(=O)OCCOC(=O)C(=C)C)C(=O)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate involves multiple steps. One typical method includes the reaction of 3-chloro-2-hydroxypropylphthalate with 2-methylpropanone in the presence of a base to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate is a complex organic compound with a structure that includes multiple functional groups, making it versatile for applications in chemical synthesis and material science. It can be categorized as an organic compound and a tricarboxylate due to the presence of carbon-based structures and three carboxylic acid groups within its molecular framework. The molecular formula of this compound is C₃₁H₃₃N₃O₉.
Potential Applications
this compound has potential applications in modifying polymers, crosslinking agents, and coatings.
- Chemical Reactions: This compound can participate in various chemical reactions, each requiring specific conditions like pH control and temperature regulation to optimize yield and minimize by-products.
- Mechanism of Action: The mechanism of action involves interaction with biological targets or catalysts in synthetic pathways. Quantitative data on its efficacy in biological systems or catalytic processes would require extensive experimental validation through assays and reaction kinetics studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Tris(2-ethylhexyl) Benzene-1,2,4-Tricarboxylate
- Structure : Replaces the 2-((2-methyl-1-oxoallyl)oxy)ethyl groups with 2-ethylhexyl chains.
- Properties : Lacks reactive α,β-unsaturated carbonyl groups, resulting in lower chemical reactivity. Commonly used as a plasticizer due to its high molecular weight and stability .
- Applications : Industrial plasticizers, lubricant additives.
Trimellitic Triglycidyl Ester
- Structure : Features glycidyl epoxy groups instead of ester-linked substituents.
- Applications : Epoxy resins, adhesives.
Functional Group Comparisons
α,β-Unsaturated Carbonyl Derivatives
Compounds like methyl methacrylate share the 2-methyl-1-oxoallyl group, enabling radical polymerization. However, the target compound’s ester-linked structure may limit volatility and enhance compatibility with polar matrices compared to simpler acrylates .
Aromatic Urea Derivatives
The 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl) group resembles urea-based herbicides (e.g., metsulfuron methyl), which inhibit acetolactate synthase in plants. However, the target compound’s bulky aromatic system likely reduces herbicidal activity while increasing photostability .
Physicochemical Properties
Research Findings
- Reactivity : The α,β-unsaturated carbonyl groups in the target compound undergo Michael addition reactions, enabling covalent bonding with nucleophiles (e.g., thiols, amines), a property absent in tris(2-ethylhexyl) analogues .
- Environmental Impact : Unlike tris(2-ethylhexyl) derivatives, which exhibit low biodegradability, the target compound’s aromatic amines may pose higher ecotoxicity risks if hydrolyzed .
Biological Activity
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl) 5-(((4-(4-aminophenoxy)phenyl)amino)carbonyl)benzene-1,2,4-tricarboxylate (CAS No. 93951-26-9) is a complex organic compound with a molecular formula of CHNO. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Weight | 772.75 g/mol |
| Density | 1.293 g/cm³ |
| Boiling Point | 820.5 °C at 760 mmHg |
| Flash Point | 450.1 °C |
| LogP | 5.795 |
Structural Characteristics
The compound features a tricarboxylate structure with multiple functional groups that suggest potential interactions with biological targets. The presence of the aminophenoxy group may contribute to its biological activity by facilitating binding to specific receptors or enzymes.
Antioxidant Activity
Research indicates that compounds similar to Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl)... exhibit antioxidant properties. For instance, studies have shown that polyphenolic compounds can inhibit the generation of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases . This suggests that Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl)... may also possess similar protective effects.
Enzyme Inhibition
Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl)... may exhibit enzyme inhibitory activity based on its functional groups. Compounds with similar configurations have been reported to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders .
Study on Antioxidant Effects
A study published in Chemico-Biological Interactions explored the antioxidant effects of polyphenolic metabolites derived from benzene derivatives. The findings suggested that these compounds could mitigate oxidative damage by scavenging free radicals and enhancing the activity of phase II detoxifying enzymes . Although this study did not directly investigate Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl)..., it provides a framework for understanding its potential biological activities.
Synthesis and Activity Correlation
Research into the synthesis of related compounds has demonstrated that modifications to the molecular structure can significantly alter biological activity. For example, variations in substituents on the aromatic rings can enhance or diminish anticancer efficacy . This underscores the importance of structural analysis in predicting the biological behavior of Tris(2-((2-methyl-1-oxoallyl)oxy)ethyl)...
Q & A
Q. What experimental frameworks are recommended for scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Adopt quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size and crystallinity, then use scale-up models (e.g., dimensionless numbers for mixing efficiency). Continuous flow reactors may enhance heat/mass transfer compared to batch processes, reducing variability in large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
